Cas no 1357600-95-3 (2-azido-1-chloro-3-methylbenzene)

2-azido-1-chloro-3-methylbenzene 化学的及び物理的性質
名前と識別子
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- 2-Azido-3-chlorotoluene
- 2-azido-1-chloro-3-methylbenzene
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- インチ: 1S/C7H6ClN3/c1-5-3-2-4-6(8)7(5)10-11-9/h2-4H,1H3
- InChIKey: JKHCXODRQMRMRU-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(C)=C1N=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 167.0250249 g/mol
- どういたいしつりょう: 167.0250249 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 167.59
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 14.4
2-azido-1-chloro-3-methylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-734296-10.0g |
2-azido-1-chloro-3-methylbenzene |
1357600-95-3 | 95.0% | 10.0g |
$3131.0 | 2025-03-11 | |
Enamine | EN300-734296-0.05g |
2-azido-1-chloro-3-methylbenzene |
1357600-95-3 | 95.0% | 0.05g |
$168.0 | 2025-03-11 | |
Enamine | EN300-734296-0.5g |
2-azido-1-chloro-3-methylbenzene |
1357600-95-3 | 95.0% | 0.5g |
$569.0 | 2025-03-11 | |
Life Chemicals | F2157-0505-0.25g |
2-azido-1-chloro-3-methylbenzene |
1357600-95-3 | 95%+ | 0.25g |
$597.0 | 2023-09-06 | |
Life Chemicals | F2157-0505-1g |
2-azido-1-chloro-3-methylbenzene |
1357600-95-3 | 95%+ | 1g |
$663.0 | 2023-09-06 | |
Enamine | EN300-734296-0.1g |
2-azido-1-chloro-3-methylbenzene |
1357600-95-3 | 95.0% | 0.1g |
$252.0 | 2025-03-11 | |
Life Chemicals | F2157-0505-5g |
2-azido-1-chloro-3-methylbenzene |
1357600-95-3 | 95%+ | 5g |
$1989.0 | 2023-09-06 | |
Enamine | EN300-734296-2.5g |
2-azido-1-chloro-3-methylbenzene |
1357600-95-3 | 95.0% | 2.5g |
$1428.0 | 2025-03-11 | |
Enamine | EN300-734296-1.0g |
2-azido-1-chloro-3-methylbenzene |
1357600-95-3 | 95.0% | 1.0g |
$728.0 | 2025-03-11 | |
TRC | A193621-100mg |
2-azido-1-chloro-3-methylbenzene |
1357600-95-3 | 100mg |
$ 115.00 | 2022-06-08 |
2-azido-1-chloro-3-methylbenzene 関連文献
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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6. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
2-azido-1-chloro-3-methylbenzeneに関する追加情報
2-Azido-1-chloro-3-methylbenzene and CAS No. 1357600-95-3: A Comprehensive Overview of Its Chemical Properties, Applications, and Research Potential
2-Azido-1-chloro-3-methylbenzene is a versatile aromatic compound characterized by its unique molecular structure, which combines multiple functional groups including an azido group, a chloro substituent, and a methyl group. This compound, identified by its CAS No. 1357600-95-3, has garnered significant attention in recent years due to its potential applications in pharmaceutical research, materials science, and chemical synthesis. The azido group (–N3) is particularly noteworthy for its role in bioconjugation and click chemistry, while the chloro substituent (–Cl) and methyl group (–CH3) contribute to the molecule’s reactivity and functional versatility. The synthesis and characterization of this compound have been extensively studied, with recent advancements highlighting its potential for use in drug discovery and functional material development.
The azido group in 2-Azido-1-chloro-3-methylbenzene is a key functional moiety that enables the molecule to participate in efficient and selective chemical reactions. Azido compounds are widely utilized in click chemistry, a concept pioneered by K. Barry Sharpless, which emphasizes the development of reactions that are highly specific, rapid, and tolerant to reaction conditions. The azido group can undergo click reactions such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction that has become a cornerstone in the synthesis of complex molecules, including pharmaceuticals and bioconjugates. This property makes 2-Azido-1-chloro-3-methylbenzene a valuable building block for the creation of functionalized molecules with applications in drug development and biomaterials.
Recent studies have demonstrated the utility of 2-Azido-1-chloro-3-methylbenzene in the design of targeted drug delivery systems. The chloro substituent on the benzene ring can be strategically modified to enhance the molecule’s solubility and bioavailability, which is critical for the development of therapeutic agents. For instance, researchers have explored the use of this compound as a prodrug scaffold, where the azido group can be selectively activated under physiological conditions to release the active pharmaceutical ingredient. This approach has shown promise in reducing the toxicity of conventional chemotherapeutics while improving their target specificity. Additionally, the methyl group on the benzene ring may influence the molecule’s lipophilicity, further optimizing its cellular uptake and biological activity.
One of the most intriguing areas of research involving 2-Azido-1-chloro-3-methylbenzene is its application in bioconjugation and protein labeling. The azido group can be used to attach alkyne-containing moieties to biomolecules, enabling the creation of site-specific conjugates. This technique has been extensively applied in immunology and biotechnology to develop targeted therapies and diagnostic tools. For example, a 2023 study published in *Advanced Materials* highlighted the use of 2-Azido-1-chloro-3-methylbenzene as a linker molecule in the synthesis of antibody-drug conjugates (ADCs). The study demonstrated that the azido group could efficiently couple with alkyne-functionalized antibodies, resulting in improved therapeutic efficacy and reduced off-target effects.
In addition to its role in pharmaceutical applications, 2-Az0ido-1-chloro-3-methylbenzene has also been investigated for its potential in materials science. The chloro substituent and methyl group can be modified to create functional polymers with tailored properties. For instance, researchers have explored the use of this compound as a monomer in the synthesis of conductive polymers and nanocomposites. A 2022 study in *ACS Applied Materials & Interfaces* reported the successful incorporation of 2-Azido-1-chloro-3-methylbenzene into polymer matrices, resulting in materials with enhanced electronic conductivity and mechanical stability. These findings suggest that this compound could have applications in flexible electronics, sensors, and energy storage devices.
The synthesis of 2-Azido-1-chloro-3-methylbenzene has been a focus of several studies, with researchers employing various synthetic methodologies to achieve high yields and purity. One common approach involves the electrophilic substitution of a benzene ring with a chloro group, followed by the introduction of the azido group through a nitration reaction. However, the methyl group on the benzene ring can influence the reactivity of the molecule, necessitating the use of selective reaction conditions to avoid unwanted side reactions. Recent advances in asymmetric synthesis and catalytic methods have enabled the efficient preparation of this compound, making it more accessible for research and industrial applications.
The molecular structure of 2-Azido-1-chloro-3-methylbenzene also plays a critical role in its chemical reactivity and functional versatility. The aromatic ring provides a stable platform for the attachment of various functional groups, while the azido and chloro substituents introduce reactivity that can be harnessed for chemical modifications. For example, the azido group can be converted into an amine through reduction reactions, enabling the molecule to participate in amine-based conjugations. This property has been exploited in the development of drug conjugates and biomolecular probes, where the azido group serves as a chemical handle for site-specific modifications.
Furthermore, the pharmacological potential of 2-Azido-1-chloro-3-methylbenzene is being explored in the context of drug discovery and targeted therapy. The chloro substituent can be modified to enhance the molecule’s target specificity, while the methyl group may influence its metabolic stability. Researchers are also investigating the toxicological profile of this compound, as understanding its biocompatibility is essential for its application in clinical settings. Preliminary studies suggest that the molecule may have low toxicity when used in controlled environments, which is a promising sign for its potential use in therapeutic applications.
Recent advancements in computational chemistry have also contributed to the understanding of 2-Azido-1-chloro-3-methylbenzene’s chemical behavior and reaction mechanisms. Computational models have been used to predict the reactivity of the azido group and the stability of the chloro substituent, providing valuable insights into the molecule’s synthetic potential. These models have also helped researchers design new synthetic routes and reaction conditions that optimize the yield and purity of the compound. This integration of experimental and computational approaches has accelerated the development of novel applications for 2-Azido-1-chloro-3-methylbenzene.
In conclusion, 2-Azido-1-chloro-3-methylbenzene (CAS No. 1357600-95-3) is a multifunctional compound with a wide range of applications in pharmaceutical research, materials science, and chemical synthesis. Its azido group, chloro substituent, and methyl group collectively contribute to its reactivity and functional versatility, making it a valuable molecule for drug development and biomaterials. As research in this field continues to advance, the potential applications of this compound are expected to expand, further solidifying its importance in modern chemistry and biotechnology.
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